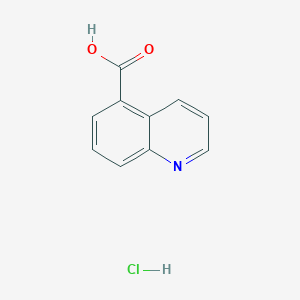

Quinoline-5-carboxylic acid hydrochloride

Description

Overview of the Quinoline (B57606) Core in Chemical Sciences

The quinoline core is a fundamental structural motif in chemistry, characterized by a double-ring system where a benzene (B151609) ring is fused to a pyridine (B92270) ring. britannica.comrsc.org This fusion of a carbocyclic (benzene) and a heterocyclic (pyridine) ring results in a unique electronic and structural architecture that has captivated chemists for over a century. wikipedia.org First extracted from coal tar in 1834, quinoline is now predominantly produced through various synthetic methods. wikipedia.org

In medicinal chemistry, the quinoline scaffold is considered a "privileged structure." nih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for drug discovery. The versatility of the quinoline ring system is demonstrated by its presence in a wide array of natural products, most notably alkaloids like quinine, which is derived from the cinchona tree and has a long history as an antimalarial agent. wikipedia.orgbritannica.com The structural and chemical properties of the quinoline core allow for functionalization at various positions, enabling the synthesis of diverse derivatives. rsc.org This adaptability has led to the development of numerous synthetic quinoline-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.netontosight.ai

Research Significance of Quinoline-5-carboxylic Acid Hydrochloride within Heterocyclic Chemistry

Within the vast field of heterocyclic chemistry, this compound garners attention primarily for its role as a specialized synthetic precursor. The significance of this particular molecule is derived from the specific placement of the carboxylic acid group at the 5-position of the quinoline nucleus. Research has indicated that substitutions at the 5-position of the quinoline ring can lead to enhanced biological activities in resulting derivatives. researchgate.net

The carboxylic acid functional group itself is a key feature, providing a reactive handle for a variety of chemical transformations. It can be converted into esters, amides, and other functional groups, or it can participate in coupling reactions to build more elaborate molecular structures. The hydrochloride salt form of the molecule is common in chemical synthesis, as it often enhances the stability and handling characteristics of the parent compound, which contains a basic nitrogen atom in the pyridine ring.

A notable application highlighted in academic research is the use of Quinoline-5-carboxylic acid to synthesize advanced materials. For instance, it has been used as an organic linker to construct a thermally stable, microporous metal-organic framework (MOF). chemicalbook.com This specific MOF demonstrated a high selectivity for methane (B114726) (CH₄) over nitrogen (N₂), suggesting potential applications in gas separation and purification, such as in coal mine methane enrichment. chemicalbook.com This illustrates how the compound serves as a critical bridge between fundamental organic synthesis and the development of functional materials.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry surrounding this compound is primarily focused on its application and utility in synthesis. The overarching objectives of research involving this compound can be categorized as follows:

Development of Novel Synthetic Methodologies: A key objective for organic chemists is to devise new or improved synthetic routes to create derivatives of Quinoline-5-carboxylic acid. This includes exploring various reaction conditions and catalysts to functionalize the carboxylic acid group or other positions on the quinoline ring, aiming for higher yields, greater efficiency, and environmentally benign processes. rsc.org

Synthesis of Biologically Active Molecules: A significant portion of research is directed at using this compound as a starting material for the synthesis of novel compounds with potential pharmaceutical applications. orientjchem.org The objective is to design and create new molecular entities and investigate their structure-activity relationships (SAR). By systematically modifying the structure of the parent molecule, researchers aim to discover derivatives with enhanced potency and selectivity for specific biological targets, such as enzymes or receptors implicated in disease. orientjchem.orgnih.gov

Fabrication of Advanced Functional Materials: As demonstrated by its use in MOFs, a major research goal is to employ Quinoline-5-carboxylic acid as a building block for new materials. chemicalbook.com The objectives here are to create materials with tailored properties, such as specific porosity, thermal stability, or catalytic activity. The rigid and aromatic nature of the quinoline core, combined with the coordinating ability of the carboxylate group, makes it an attractive component for creating ordered, functional superstructures for applications in materials science and chemical engineering. chemicalbook.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinoline-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1-6H,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVCNGYTKNZMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Quinoline 5 Carboxylic Acid Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the elucidation of the molecular structure of quinoline-5-carboxylic acid hydrochloride in solution. Through one- and two-dimensional experiments, a complete and unambiguous assignment of proton and carbon signals can be achieved. The presence of the hydrochloride salt typically leads to downfield shifts of protons and carbons near the protonated nitrogen atom in the quinoline (B57606) ring system.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the six aromatic protons on the quinoline ring. The chemical shifts (δ), multiplicities (e.g., doublet, triplet, doublet of doublets), and coupling constants (J) provide critical information about the electronic environment and connectivity of these protons. The proton on the nitrogen (N-H) would likely appear as a broad singlet at a significant downfield shift due to the protonation. The carboxylic acid proton is also expected to be a broad singlet in the downfield region. The aromatic protons (H2, H3, H4, H6, H7, H8) will appear in the aromatic region, with their precise locations influenced by the electron-withdrawing carboxylic acid group and the positively charged nitrogen.

H2, H3, H4: These protons on the pyridine (B92270) ring will be deshielded due to the adjacent protonated nitrogen.

H6, H7, H8: These protons on the benzene (B151609) ring will also be influenced, with H6 and H8 being particularly affected by the anisotropic effect of the C5-carboxylic acid group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 | ~9.0-9.2 | dd | J ≈ 4-5 Hz, J ≈ 1-2 Hz |

| H3 | ~7.8-8.0 | dd | J ≈ 8-9 Hz, J ≈ 4-5 Hz |

| H4 | ~8.8-9.0 | dd | J ≈ 8-9 Hz, J ≈ 1-2 Hz |

| H6 | ~8.2-8.4 | d | J ≈ 7-8 Hz |

| H7 | ~7.9-8.1 | t | J ≈ 7-8 Hz |

| H8 | ~8.5-8.7 | d | J ≈ 7-8 Hz |

| COOH | >13.0 | br s | N/A |

| NH | >14.0 | br s | N/A |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous quinoline structures. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum provides signals for each of the ten unique carbon atoms in the this compound molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the carboxylic acid is characteristically found far downfield. The carbons of the pyridine ring (C2, C3, C4, C8a) are influenced by the protonated nitrogen, while the carbons of the carbocyclic ring (C4a, C5, C6, C7, C8) are affected by the carboxylic acid substituent.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150-152 |

| C3 | ~122-124 |

| C4 | ~138-140 |

| C4a | ~128-130 |

| C5 | ~130-132 |

| C6 | ~127-129 |

| C7 | ~134-136 |

| C8 | ~125-127 |

| C8a | ~148-150 |

| COOH | ~168-170 |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous quinoline structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra. semanticscholar.orguni-rostock.de

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent protons, such as H2-H3, H3-H4, H6-H7, and H7-H8, confirming their connectivity within the ring systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each protonated carbon atom (C2-H2, C3-H3, etc.) would produce a cross-peak, allowing for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within several decimal places. libretexts.orgmeasurlabs.com This precision allows for the unambiguous determination of the elemental formula of the compound. For the free base, quinoline-5-carboxylic acid, the molecular formula is C₁₀H₇NO₂. The theoretical monoisotopic mass for this formula is 173.047678466 Da. nih.govnih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇NO₂ | nih.govnih.gov |

| Calculated Monoisotopic Mass | 173.047678466 Da | nih.govnih.gov |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, typically generating a protonated molecular ion [M+H]⁺. In positive ion mode, the expected parent ion would be observed at an m/z corresponding to the mass of the neutral molecule plus a proton. Subsequent fragmentation in the mass spectrometer (MS/MS) can be induced to provide structural information.

A plausible fragmentation pathway for the [M+H]⁺ ion of quinoline-5-carboxylic acid would involve characteristic losses:

Loss of H₂O: A fragment corresponding to the loss of water (18 Da) from the carboxylic acid group.

Loss of CO₂: Decarboxylation leading to a fragment from the loss of carbon dioxide (44 Da).

Loss of COOH: Loss of the entire carboxylic acid radical (45 Da).

These fragmentation patterns, particularly the neutral loss of 44 Da, are characteristic of carboxylic acids and provide strong evidence for the presence of this functional group. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful, non-destructive analytical tool for identifying functional groups and obtaining a unique "molecular fingerprint" of a compound. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of molecules, which are dependent on bond strengths and atomic masses.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides detailed information about the functional groups present. For this compound, the spectrum is expected to exhibit characteristic absorption bands corresponding to the quinoline ring, the carboxylic acid group, and the protonated nitrogen of the hydrochloride salt.

The presence of the carboxylic acid group gives rise to a very broad O-H stretching band, typically centered in the 3300-2500 cm⁻¹ region, which is a hallmark of the strong hydrogen bonding in carboxylic acid dimers. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band between 1700 and 1725 cm⁻¹. ajchem-a.com The protonation of the quinoline nitrogen to form the hydrochloride salt introduces N-H stretching and bending vibrations. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring system typically appear in the 1620-1430 cm⁻¹ region. mdpi.comresearchgate.net The C-O stretching and O-H bending vibrations associated with the carboxylic acid group are also expected in the fingerprint region (1440-1200 cm⁻¹). spectroscopyonline.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium |

| N-H Stretch | Hydrochloride | ~2700 - 2400 | Medium, Broad |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong |

| C=C and C=N Stretch | Quinoline Ring | 1620 - 1430 | Medium to Strong |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1440 - 1200 | Medium |

| O-H Out-of-Plane Bend | Carboxylic Acid | 960 - 900 | Broad, Medium |

Note: Expected wavenumbers are based on typical ranges for the specified functional groups and data from related quinoline compounds. spectroscopyonline.comajchem-a.commdpi.comresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals.

For this compound, the aromatic quinoline ring is expected to produce strong Raman signals due to its highly polarizable π-electron system. acs.org Characteristic ring breathing and stretching modes for quinoline are observed between 500 and 1600 cm⁻¹. researchgate.net For instance, studies on quinoline have identified key bands at approximately 520, 1014, and 1033 cm⁻¹. researchgate.net The C=O stretching vibration of the carboxylic acid, while strong in the IR, would likely be weaker in the Raman spectrum. Conversely, the C=C ring vibrations are typically more intense in Raman spectra. This technique provides a valuable molecular fingerprint, useful for identifying the compound and studying its structural properties in different environments. acs.org

Table 2: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Ring Breathing/Deformation | Quinoline Ring | ~520 |

| Ring Breathing/Stretching | Quinoline Ring | ~1030 |

| Symmetric Ring Stretch | Quinoline Ring | ~1380 |

| C=C Aromatic Stretch | Quinoline Ring | ~1580 - 1620 |

| C=O Stretch | Carboxylic Acid | ~1680 - 1700 |

Note: Predicted shifts are based on data from quinoline and related carboxylic acid compounds. researchgate.netchemicalbook.com

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide insights into the electronic structure of a molecule, particularly its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The quinoline ring system is an excellent chromophore, and its spectrum is characterized by π→π* transitions. Quinoline derivatives typically exhibit multiple absorption bands in the UV region. mdpi.com

For this compound, absorption bands are expected between 280 and 350 nm. beilstein-journals.orgresearchgate.net The protonation of the nitrogen atom in the quinoline ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on the specific electronic transition and solvent environment. The carboxylic acid group, acting as a substituent, will also modulate the electronic structure and thus the absorption spectrum. The solvent polarity can influence the position and intensity of the absorption peaks; for example, a red shift of ~18 nm has been observed for some quinoline derivatives when moving to more polar solvents. nih.govresearchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π→π | Quinoline Ring | ~280 - 300 |

| π→π | Quinoline Ring | ~300 - 330 |

| n→π* | Carboxylic C=O | Weak, often obscured |

Note: Expected absorption maxima (λmax) are based on general data for quinoline derivatives. mdpi.combeilstein-journals.orgresearchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to its ground state. Many quinoline derivatives are known to be fluorescent. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and its environment (e.g., solvent, pH).

This compound is expected to be fluorescent, with excitation wavelengths corresponding to its UV absorption bands. Emission maxima for related quinoline compounds have been reported in the range of 400-500 nm. researchgate.netresearchgate.net The formation of the hydrochloride salt and the presence of the carboxylic acid group can significantly impact the fluorescence behavior through mechanisms like photoinduced electron transfer or changes in the energy levels of the excited states. For example, the fluorescence of some quinoline compounds can be quenched or enhanced upon complexation or changes in protonation state. nih.govuci.edu

Table 4: Potential Fluorescence Properties of this compound

| Parameter | Expected Value/Characteristic |

|---|---|

| Excitation Wavelength (λex) | ~290 - 330 nm |

| Emission Wavelength (λem) | ~400 - 500 nm |

| Stokes Shift | Dependent on solvent polarity |

| Environmental Sensitivity | High sensitivity to pH and solvent polarity |

Note: Expected values are based on studies of analogous fluorescent quinoline compounds. researchgate.netnih.govresearchgate.netuci.edu

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

Table 5: Predicted Crystallographic Parameters and Structural Features for this compound

| Parameter | Predicted Characteristic |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | O-H···O (Carboxylic acid dimers) N⁺-H···Cl⁻ (Salt bridge) C-H···O π-π stacking |

| Structural Motif | Extended network or layered structure stabilized by hydrogen bonds |

Note: Predictions are based on the analysis of crystal structures of similar quinoline carboxylic acid derivatives. chemmethod.comresearchgate.netmdpi.com

Single Crystal X-ray Diffraction for Definitive Structure Elucidation

No published studies containing the single-crystal X-ray diffraction data for this compound were found. This includes the absence of crystallographic information files (CIFs) and detailed structural parameters such as unit cell dimensions, space group, bond lengths, and bond angles for this specific compound.

Powder X-ray Diffraction (as applicable)

Similarly, a thorough search did not yield any public records or publications detailing the powder X-ray diffraction (PXRD) pattern of this compound. Therefore, characteristic 2θ peak positions, relative intensities, and other data derived from a PXRD analysis are not available to be presented.

Computational and Theoretical Studies of Quinoline 5 Carboxylic Acid Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling detailed investigation of molecular systems. For Quinoline-5-carboxylic acid hydrochloride, DFT calculations are instrumental in elucidating its fundamental chemical nature. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this process considers the planar quinoline (B57606) ring, the carboxylic acid group at the 5-position, and the protonation of the quinoline nitrogen by the hydrochloride.

Due to the presence of the carboxylic acid group, conformational analysis is crucial. This involves identifying different spatial orientations (conformers) of the -COOH group relative to the quinoline ring and determining their relative energies. The most stable conformer, or ground state, is the one with the lowest energy. In similar quinoline carboxylic acids, a planar structure is often favored due to the formation of an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the quinoline's nitrogen atom. However, in the hydrochloride form, the nitrogen is protonated, which would disrupt this specific interaction. Theoretical studies on related quinoline derivatives often involve optimizing the geometry to find the most stable arrangement of the substituent groups.

Table 1: Selected Optimized Geometric Parameters of a Quinoline Carboxylic Acid Derivative (as a representative example) Note: Data for the specific hydrochloride salt is not readily available in the cited literature; this table presents representative data for a related quinoline carboxylic acid derivative to illustrate the output of geometry optimization.

Data is illustrative and based on general values for similar structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO gap, provides insight into the molecule's excitability and its ability to participate in chemical reactions. A smaller gap generally suggests higher reactivity.

In quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the aromatic rings, while the LUMO is often localized on the quinoline ring system, particularly the pyridine (B92270) part. The presence of the electron-withdrawing carboxylic acid group is expected to lower the energies of both the HOMO and LUMO. Protonation of the nitrogen atom in the hydrochloride form would further lower these energy levels, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity. For a related compound, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, DFT calculations have been used to determine these orbital energies.

Table 2: Frontier Molecular Orbital Energies and Related Properties of a Representative Quinoline Derivative Note: This data is for a related quinoline derivative and serves as an example of the parameters obtained from HOMO-LUMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

Values are approximate and based on typical DFT results for similar molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (blue). The most negative regions, indicating sites susceptible to electrophilic attack, are expected around the oxygen atoms of the carboxylic acid group. The protonated nitrogen and the hydrogen of the carboxylic acid would be areas of high positive potential, making them likely sites for nucleophilic attack. The aromatic rings will exhibit a distribution of charge, influencing their interaction with other molecules. MEP analysis helps in understanding intermolecular interactions.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing the calculated vibrational modes, specific experimental spectral bands can be assigned to particular molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, theoretical vibrational analysis would predict the characteristic frequencies for the C=O and O-H stretching of the carboxylic acid, the C-H and C=C stretching of the quinoline rings, and vibrations involving the protonated nitrogen. Comparing the calculated spectrum with experimental data for similar compounds, such as 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, helps to validate the computational model and provides a detailed understanding of the molecule's vibrational properties. iosrjournals.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Quinoline Carboxylic Acid Derivative Note: Frequencies are scaled and based on calculations for analogous compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | ~3500 |

| C-H stretch (Aromatic) | ~3100-3000 |

| C=O stretch (Carboxylic Acid) | ~1720 |

| C=C/C=N stretch (Quinoline Ring) | ~1600-1400 |

| C-O stretch (Carboxylic Acid) | ~1300 |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. These interactions are crucial for understanding molecular stability and reactivity.

In this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds, as well as the delocalization of π-electrons within the aromatic system. The protonation of the nitrogen atom would significantly influence the electronic structure and the nature of these interactions. Studies on related quinoline derivatives have utilized NBO analysis to investigate these hyper-conjugative properties. arabjchem.org

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Quinoline Derivative Note: This table illustrates the type of data obtained from NBO analysis for a related molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | σ*(C5-C11) | 2.5 |

| LP(2) O2 | π*(C11-O1) | 20.1 |

| π(C2-C3) | π*(N1-C9) | 15.8 |

E(2) represents the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital. Values are illustrative.

Advanced Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, more advanced computational methods can be employed to study the dynamic behavior of this compound.

Molecular Dynamics (MD) simulations, for instance, can model the movement of the molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules. Such simulations have been applied to various quinoline derivatives to study their stability in different environments and their binding to protein targets. arabjchem.orgmdpi.comnih.gov For this compound, MD simulations could be used to explore its behavior in an aqueous solution, examining the hydration shell around the molecule and the dynamics of the hydrochloride ion.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a hybrid approach where the chemically active part of a system (e.g., the quinoline compound) is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent or protein) is modeled using less computationally expensive molecular mechanics. This approach is particularly useful for studying enzymatic reactions or ligand-receptor binding, where the electronic details of the interaction are critical. While specific QM/MM studies on this compound are not prevalent, the methodology is well-suited for investigating its potential biological interactions.

Computational Studies on Reaction Pathways and Selectivity

The synthesis of the quinoline scaffold can be achieved through several classic named reactions, including the Skraup and Doebner-von Miller syntheses. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms and predicting the outcomes of these reactions.

One theoretical study investigated the Skraup reaction to produce quinoline-5-carboxylic acid glycerol (B35011) esters from 3-aminobenzoic acid and glycerol. researchgate.net The study employed DFT calculations at the B3LYP/6-31++G(d,p) level to model the reaction pathways. The calculations focused on determining the activation energies for the formation of different potential isomers, thereby explaining the observed product distribution. researchgate.net The analysis of transition states showed that while the formation of a specific cyclic isomer was theoretically possible, the high activation energy of a necessary precursor intermediate explained why it was only formed in trace amounts experimentally. researchgate.net This work highlights how computational modeling can rationalize the regioselectivity and product yields in complex synthetic sequences.

The mechanism of the related Doebner-von Miller reaction has also been a subject of investigation. While early proposals suggested a straightforward pathway, experimental studies using carbon isotope scrambling have indicated a more complex fragmentation-recombination mechanism. nih.govwikipedia.org In this proposed pathway, the initial adduct of an aniline (B41778) and an α,β-unsaturated carbonyl compound fragments into an imine and a saturated ketone. nih.govwikipedia.org These fragments then recombine to form the quinoline product. nih.gov Such experimental findings provide a basis for more advanced computational models to map the potential energy surface of the reaction, evaluating the stability of intermediates and the energy barriers of transition states for each proposed step. These theoretical models are crucial for understanding and optimizing reaction conditions to improve selectivity and yield. researchgate.net

Intermolecular Interactions and Binding Affinity Predictions (without biological context)

The solid-state structure and physical properties of quinoline carboxylic acids are governed by a network of non-covalent interactions. Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) and the Quantum Theory of Atoms in Molecules (QTAIM) provide a detailed understanding of these forces. mdpi.comnih.gov

SAPT is a powerful method that decomposes the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). mdpi.comq-chem.comnih.govnumberanalytics.com Studies on dimers of quinolone carboxylic acid derivatives show that dispersion forces are a decisive factor in stabilizing intermolecular interactions, often contributing the largest attractive component to the total interaction energy. mdpi.com The electrostatic component, which includes hydrogen bonding, is also significant. For instance, the classic carboxylic acid dimer motif, involving two O-H···O hydrogen bonds, is a common arrangement. mdpi.com SAPT analysis allows for a precise quantification of the contributions that stabilize such arrangements. mdpi.com

QTAIM is another theoretical tool used to characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds. nih.govnih.govresearchgate.net This method analyzes the topology of the electron density (ρ). The presence of a bond path and a bond critical point (BCP) between a proton donor and acceptor is a key indicator of a hydrogen bond. nih.gov The values of the electron density (ρBCP) and its Laplacian (∇²ρBCP) at the BCP provide quantitative information about the nature and strength of the bond. nih.gov For hydrogen bonds in quinoline derivatives, QTAIM calculations reveal relatively low electron density at the BCP, characteristic of non-covalent interactions. nih.gov The energy of these bonds can be estimated from the potential energy density at the BCP (VBCP). nih.gov

Together, these methods provide a comprehensive picture of the forces that dictate molecular packing in crystals and the initial stages of molecular recognition, independent of a biological target. mdpi.comresearchgate.net

Theoretical Exploration of Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity can be effectively explored using computational tools that probe its electronic characteristics. For quinoline derivatives, DFT calculations are widely used to determine properties such as frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP), which are fundamental descriptors of reactivity. nih.govnih.govacs.org

The Molecular Electrostatic Potential (MEP) map is another powerful tool for predicting reactivity. walisongo.ac.idchemrxiv.org An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). youtube.com Electron-rich areas are susceptible to electrophilic attack, while electron-poor areas are prone to nucleophilic attack. walisongo.ac.id In a molecule like Quinoline-5-carboxylic acid, the MEP map would show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic group, indicating these are sites for protonation or interaction with electrophiles. Conversely, positive potential would be expected on the carboxylic acid proton and certain hydrogen atoms on the aromatic ring, indicating sites for nucleophilic interaction. researchgate.netresearchgate.net

These theoretical descriptors provide a rational basis for understanding how structural modifications influence the chemical behavior of this compound, guiding further synthetic efforts.

Applications in Advanced Materials Science and Engineering

Ligand Design and Coordination Chemistry for Material Applications

The structure of quinoline-5-carboxylic acid, featuring a nitrogen atom within the heterocyclic ring and a carboxylic acid group, makes it an excellent candidate for ligand design. These two sites can act as coordination points, allowing the molecule to bind to metal ions and form stable, functional complexes.

Quinoline-5-carboxylic acid functions as a bidentate chelating agent, using its quinoline (B57606) nitrogen and the carboxylate oxygen to bind to a single metal center. This chelation results in the formation of a stable ring structure with the metal ion, a characteristic that is fundamental to the construction of more complex architectures. The ability of 8-hydroxyquinoline (B1678124) (a related derivative) to form stable complexes with various metal ions is well-documented, a property that stems from its capacity for chelation. nih.gov This principle extends to quinoline-carboxylic acids.

The synthesis of coordination polymers (CPs) often utilizes ligands like isoquinoline-5-carboxylic acid, a structural isomer of quinoline-5-carboxylic acid, to create extended two-dimensional (2D) or three-dimensional (3D) networks with metal ions such as Copper(II). polimi.it The specific geometry and connectivity of these networks are influenced by reaction conditions, such as the solvents used, which can template the formation of different crystalline phases. polimi.it The resulting metal-organic materials have potential applications in areas like catalysis, gas storage, and separation.

The interaction between the quinoline moiety and metal ions is crucial. The nitrogen atom in the quinoline ring and the oxygen atoms from the carboxylate group can form strong coordination bonds with the empty d-orbitals of transition metal ions. biointerfaceresearch.com This interaction is the basis for creating a diverse range of metal complexes with tailored physical and chemical properties. nih.gov

The coordination complexes formed from quinoline-based ligands can exhibit significant catalytic activity. The metal center in these complexes often serves as the active site for catalysis, while the quinoline ligand modulates its electronic properties and steric environment, thereby influencing the catalyst's activity and selectivity.

For instance, copper complexes synthesized with various quinoline derivatives have been shown to efficiently catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency is dependent on both the structure of the quinoline ligand and the nature of the counter-ions associated with the copper salt. mdpi.com Ligands containing electron-donating groups can increase the electron density at the coordinating nitrogen atom, which strengthens the bond with the metal and can lead to the formation of more stable and active catalytic complexes. mdpi.com This tunability allows for the rational design of ligands to optimize performance for specific catalytic transformations.

Development of Optoelectronic Materials

The quinoline ring system is a key component in many organic materials designed for optoelectronic applications. Its rigid, planar structure, high thermal and chemical stability, and inherent electron-transporting capabilities are highly desirable for devices that manage light and electricity. researchgate.net Quinoline derivatives are recognized as promising materials for the emission layers in organic light-emitting diodes (OLEDs) and as components in photovoltaic cells. d-nb.info

The extended π-conjugated system of the quinoline nucleus allows it to absorb and emit light, forming the basis for its use in dyes and pigments. By chemically modifying the basic quinoline structure, the absorption and emission wavelengths can be tuned across the visible spectrum. mdpi.com Historically, quinoline derivatives, such as Quinoline Yellow, have been synthesized through the condensation of quinaldine (B1664567) derivatives with phthalic anhydride (B1165640) for use as colorants. google.com

Modern research focuses on designing quinoline-based dyes for more advanced applications, such as photoinitiators for polymerization reactions. These systems can be designed to absorb light in the visible region, making them suitable for applications like dental fillings, where curing is initiated by a dental lamp. mdpi.com The specific structure of the quinoline dye influences its spectroscopic properties and its efficiency in initiating chemical reactions upon light exposure. mdpi.com

In the realm of organic electronics, quinoline derivatives are foundational. One of the most well-known examples is Tris(8-hydroxyquinoline) aluminum (Alq3), a highly fluorescent and stable complex widely used as an electron transport and emitting layer in OLEDs. researchgate.net The success of Alq3 has spurred extensive research into other quinoline-based materials for enhancing the efficiency and longevity of OLEDs and other organic devices. researchgate.netd-nb.info

| Property of Quinoline Scaffold | Relevance to Optoelectronics | Device Application |

| High Thermal/Chemical Stability | Ensures long device lifetime and operational stability. | OLEDs, Photovoltaic Cells |

| Electron-Transporting Capability | Facilitates efficient movement of electrons within the device. | OLEDs, Photovoltaic Cells |

| Fluorescence | Enables light emission when electrically excited. | OLEDs |

| Structural Modifiability | Allows tuning of energy levels and absorption spectra. | Dyes, Photovoltaic Cells |

Corrosion Inhibition Mechanisms and Material Protection

Quinoline derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. biointerfaceresearch.comelectrochemsci.orgresearchgate.netresearchgate.net The protective action of these molecules arises from their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive medium.

The mechanism of inhibition is based on the formation of coordination bonds between the inhibitor molecules and the metal atoms on the surface. Quinoline-5-carboxylic acid hydrochloride possesses several features that contribute to its effectiveness:

Heteroatoms: The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic group have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron), forming strong coordinate bonds. biointerfaceresearch.com

π-Electrons: The aromatic quinoline ring system is rich in π-electrons, which can interact with the metal surface.

Adsorption: These interactions lead to the adsorption of the inhibitor molecules onto the metal surface, a process that can be described by adsorption isotherms like the Langmuir isotherm. researchgate.netresearchgate.net This adsorbed layer blocks the active sites where corrosion would normally occur.

Studies on various quinoline derivatives show a high inhibition efficiency that increases with the concentration of the inhibitor. biointerfaceresearch.comelectrochemsci.orgresearchgate.net For example, N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) achieved an inhibition efficiency of 93.4% for mild steel in 1 M HCl at a concentration of 500 ppm. biointerfaceresearch.com Similarly, 5-(chloromethyl)-8-quinolinol hydrochloride reached an efficiency of 97% at a concentration of 10⁻³ M under similar conditions. researchgate.net This protective film effectively reduces both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, classifying these compounds as mixed-type inhibitors. researchgate.net

| Quinoline Derivative Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Concentration |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | Mild Steel | 1 M HCl | 93.4 | 500 ppm |

| 5-benzyl-8-propoxyquinoline (5BPQ) | Q235 Steel | H₂SO₄ | 97.7 | Not specified |

| 5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH) | XC38 Steel | 1 M HCl | 97.0 | 10⁻³ M |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Mild Steel | 1 M HCl | >90 (approx.) | 10⁻³ M |

Electrochemical and Gravimetric Studies of Corrosion Inhibition by Quinoline Derivatives

The performance of quinoline derivatives as corrosion inhibitors is extensively evaluated using electrochemical and gravimetric techniques. These studies provide critical insights into the inhibition efficiency and the mechanism by which these compounds protect metals, such as mild steel, in acidic media like hydrochloric acid (HCl). biointerfaceresearch.comias.ac.injmaterenvironsci.com

Gravimetric analysis , or weight loss measurement, is a fundamental method used to determine the corrosion rate of a metal in the presence and absence of an inhibitor. Research on various quinoline derivatives consistently demonstrates that an increase in the concentration of the inhibitor leads to a decrease in the weight loss of the metal, signifying a higher inhibition efficiency. biointerfaceresearch.comresearchgate.net For instance, studies on compounds like N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) have shown inhibition efficiencies reaching as high as 93.4% at optimal concentrations. biointerfaceresearch.com Similarly, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid has demonstrated up to 91% efficiency in 1 M HCl. researchgate.net The inhibition efficiency generally increases with the inhibitor concentration but may decrease with prolonged immersion times and higher temperatures. biointerfaceresearch.comjmaterenvironsci.com

Electrochemical studies , including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), offer a more detailed understanding of the inhibition mechanism. Potentiodynamic polarization curves for steel in HCl in the presence of quinoline derivatives typically show a reduction in both anodic and cathodic current densities. jmaterenvironsci.comresearchgate.net This indicates that these compounds act as mixed-type inhibitors, meaning they suppress both the metal dissolution (anodic) and hydrogen evolution (cathodic) reactions. jmaterenvironsci.comresearchgate.net The corrosion potential (Ecorr) often shows only a slight shift, further confirming the mixed-type behavior. researchgate.net

EIS measurements provide information about the resistance of the metal-solution interface. In the presence of quinoline inhibitors, the charge transfer resistance (Rct) values increase significantly, while the double-layer capacitance (Cdl) values decrease. ias.ac.in The increase in Rct suggests the formation of a protective film that hinders the charge transfer process associated with corrosion. ias.ac.in The decrease in Cdl is attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and reducing the local dielectric constant. ias.ac.in

Table 1: Corrosion Inhibition Efficiency of Select Quinoline Derivatives

| Quinoline Derivative | Metal | Corrosive Medium | Technique | Max Inhibition Efficiency (%) | Concentration | Reference |

|---|---|---|---|---|---|---|

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | Mild Steel | 1 M HCl | Weight Loss | 93.4 | 500 ppm | biointerfaceresearch.com |

| 5-((2-(4-dimethylamino)-phenyl-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-ol | Carbon Steel | 1 M HCl | EIS | >95 (implied) | Not Specified | jmaterenvironsci.com |

| 5-(chloromethyl)quinolin-8-ol Hydrochloride | Carbon Steel | 1 M HCl | Potentiodynamic Polarization | 97 | 10⁻³ M | researchgate.netresearchgate.net |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Mild Steel | 1 M HCl | Weight Loss | 91 | 10⁻³ M | researchgate.net |

| 5-(ethoxymethyl)-8-quinolinol | Carbon Steel | 1 M HCl | Weight Loss, EIS | 97.7 | 10⁻³ M | peacta.org |

Surface Adsorption Models and Interaction with Metal Surfaces

The effectiveness of quinoline derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, forming a protective layer. biointerfaceresearch.comresearchgate.net This adsorption process can be described by various adsorption isotherms, with the Langmuir adsorption isotherm often providing the best fit for experimental data. researchgate.netresearchgate.netresearchgate.netresearchgate.net The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where each active site holds one adsorbed species. researchgate.net

The interaction between the quinoline molecule and the metal surface can occur through two main mechanisms: physisorption and chemisorption.

Physisorption involves electrostatic attraction between the charged metal surface and charged inhibitor molecules. In acidic solutions, the nitrogen atom in the quinoline ring can become protonated, leading to the formation of cations that are electrostatically attracted to the metal surface, which may be negatively charged due to the adsorption of chloride ions. peacta.org

Chemisorption is a stronger interaction involving the sharing or transfer of charge from the inhibitor molecules to the metal surface, forming a coordinate-type bond. biointerfaceresearch.com This is facilitated by the presence of heteroatoms (like nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic quinoline ring. biointerfaceresearch.comjmaterenvironsci.com These electrons can interact with the vacant d-orbitals of iron atoms on the steel surface. biointerfaceresearch.com

The nature of the adsorption (predominantly physical or chemical) can be inferred from thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. researchgate.net

Emerging Non-Biological Applications

Beyond their role in corrosion science, quinoline-based structures, including carboxylic acid derivatives, are versatile building blocks in synthetic chemistry and are finding applications in the development of advanced materials.

Role as Intermediates in Fine Chemical Synthesis

Quinoline-4-carboxylic acids and related structures serve as crucial intermediates for constructing more complex, biologically active molecules and other functional organic compounds. acs.orgresearchgate.net Their inherent chemical functionalities allow for a variety of synthetic transformations. smolecule.com The Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid, is a classic and widely used method for synthesizing quinoline-4-carboxylic acid derivatives. researchgate.netnih.gov

These compounds are valuable precursors in medicinal chemistry for creating novel therapeutic agents. nih.govrsc.org For example, they are used in the synthesis of compounds with potential antimicrobial, anti-inflammatory, and antitumor activities. acs.orgresearchgate.netnih.gov The synthetic versatility of the quinoline carboxylic acid scaffold allows chemists to modify the core structure to fine-tune its properties for various applications in drug discovery and materials science. rsc.orgajchem-a.com

Applications in Nano- and Meso-structured Materials

The functional groups present in quinoline carboxylic acids lend themselves to applications in nanotechnology and the development of structured materials. The ability of the quinoline moiety, particularly with hydroxyl and carboxyl groups, to chelate or coordinate with metal ions is a key property. smolecule.comresearchgate.net

This characteristic is exploited in the functionalization of nanoparticles. For instance, quinoline derivatives can be used to modify the surface of magnetic nanoparticles, such as iron oxide (Fe₃O₄). acs.org These functionalized nanoparticles can then serve as reusable catalysts in organic reactions, combining the high surface area and magnetic separability of the nanomaterial with the catalytic activity of the attached organic molecule. acs.org The synthesis of 2-aryl-quinoline-4-carboxylic acids has been successfully demonstrated using such ionically tagged magnetic nanoparticles as catalysts. acs.org This approach highlights the integration of quinoline chemistry with materials science to create advanced, efficient, and recyclable catalytic systems.

Analytical Method Development and Advanced Detection Techniques for Quinoline 5 Carboxylic Acid Hydrochloride

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of analytical methodologies for Quinoline-5-carboxylic acid hydrochloride, enabling its separation from complex matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently employed techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile technique for the analysis of quinoline (B57606) carboxylic acids. sielc.comnih.gov The inherent polarity of the carboxylic acid group and the quinoline ring allows for effective separation using reversed-phase HPLC methods. sielc.com These methods typically employ a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com

Method development in HPLC often involves optimizing the mobile phase composition, pH, and gradient elution profile to achieve the desired resolution and peak shape. For instance, the pH of the mobile phase can significantly influence the retention time of this compound by altering its ionization state. The use of mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can also provide enhanced separation for polar compounds like quinolinic acid. sielc.com

Key HPLC Method Parameters for Quinoline Carboxylic Acid Analysis:

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | C18, Mixed-Mode | Provides good retention for aromatic and moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., phosphate, formate) | Controls retention and peak shape through organic/aqueous ratio and pH. sielc.com |

| Detection | UV-Vis, Fluorescence, Mass Spectrometry | Offers various levels of sensitivity and selectivity. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and column efficiency. |

| Temperature | Ambient to 40°C | Affects retention times and peak symmetry. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group. Therefore, derivatization is a mandatory step to convert the non-volatile acid into a more volatile and thermally stable derivative suitable for GC analysis. colostate.edunih.gov

Common derivatization strategies include esterification of the carboxylic acid group. colostate.edu For example, reaction with an alcohol in the presence of an acid catalyst can form the corresponding ester. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another widely used method to create volatile trimethylsilyl (B98337) (TMS) derivatives. lmaleidykla.lt

Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. Mass spectrometry (GC-MS) is the preferred detection method, providing both high sensitivity and structural information for confident identification. ui.ac.id

Common Derivatization Reagents for GC Analysis of Carboxylic Acids:

| Reagent Class | Example Reagent | Derivative Formed |

| Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester |

| Alkylating Agents | Diazomethane | Methyl ester |

| Acylating Agents | Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl ester |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. nih.govrsc.org This technique is particularly well-suited for the trace-level quantification of this compound in complex biological and environmental samples. rsc.orgnih.gov

In LC-MS/MS, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like quinoline carboxylic acids, which can be detected in either positive or negative ion mode. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). nih.gov This minimizes interferences from the sample matrix and allows for very low detection limits. rsc.org

The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric parameters, such as ionization source settings and collision energies. nih.gov

Spectroscopic Detection Techniques in Analytical Platforms

Spectroscopic detectors are integral components of chromatographic systems, providing the means to visualize and quantify the separated analytes. UV-Vis and fluorescence detectors are commonly used for the analysis of this compound due to the inherent chromophoric and fluorophoric nature of the quinoline ring system.

UV-Vis Detection in Chromatography

UV-Vis detection is a widely used and robust detection method in HPLC. mdpi.com The quinoline ring system of this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. nih.govbeilstein-journals.org The specific wavelengths of maximum absorbance (λmax) are influenced by the solvent and the substitution pattern on the quinoline ring. nih.govresearchgate.net

For quantitative analysis, a specific wavelength, typically one of the absorbance maxima, is selected for monitoring. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. The choice of wavelength can be optimized to maximize sensitivity and minimize interference from other components in the sample matrix. beilstein-journals.org

Typical UV Absorbance Maxima for Quinoline Derivatives:

| Solvent | Approximate λmax (nm) |

| Chloroform | 289 - 290 nm nih.govbeilstein-journals.org |

| Methanol | ~280 - 350 nm mdpi.comacs.org |

| n-Hexane | ~270 - 330 nm mdpi.com |

| Isopropanol | ~280 - 340 nm mdpi.com |

Fluorescence Detection in Chromatography

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection for compounds that fluoresce. researchgate.netnih.gov Quinoline and its derivatives are known to be fluorescent, making this a powerful detection technique. rsc.orgresearchgate.netnih.gov

In fluorescence detection, the analyte is excited at a specific wavelength, and the emitted light at a longer wavelength is measured. nih.gov The choice of excitation and emission wavelengths is crucial for maximizing the signal-to-noise ratio. The fluorescence properties of quinoline derivatives can be influenced by factors such as solvent polarity, pH, and the presence of substituents. rsc.orgresearchgate.net For instance, protonation of the quinoline nitrogen can lead to a significant enhancement of fluorescence intensity. rsc.org

The high sensitivity of fluorescence detection makes it particularly suitable for the analysis of this compound at very low concentrations. researchgate.netnih.gov

Optimization of Sample Preparation and Derivatization for Enhanced Analysis

The accurate quantification and analysis of this compound in various matrices, such as biological fluids or pharmaceutical formulations, necessitate robust sample preparation and often, chemical derivatization. These steps are crucial for removing interfering substances, concentrating the analyte, and enhancing its detectability by analytical instruments like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Extraction and Clean-up Procedures

Effective sample preparation is fundamental to minimizing matrix effects and ensuring the reliability of analytical results. The choice of extraction and clean-up method depends on the complexity of the sample matrix and the concentration of the analyte. For this compound, several procedures can be adapted from methods developed for related quinoline derivatives and carboxylic acids.

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. The polarity of this compound can be manipulated by adjusting the pH of the aqueous phase. In an acidic medium, the molecule will be protonated and more water-soluble, while at a pH above its isoelectric point, it will be less polar and more amenable to extraction into an organic solvent.

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE. researchgate.net It involves passing a liquid sample through a solid sorbent material, which retains the analyte or the impurities. For quinoline compounds, C18 cartridges are commonly used, which retain the analyte through hydrophobic interactions. researchgate.netmdpi.com The analyte is then eluted with a small volume of an organic solvent. This technique is highly effective for both concentrating the analyte and removing interfering substances. researchgate.net A typical SPE protocol for a compound like this compound might involve conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analyte.

Filtration and Precipitation can be employed for simpler sample matrices or as an initial clean-up step. For instance, in the synthesis of related compounds like 5-chloro-8-hydroxyquinoline (B194070) hydrochloride, a common purification step involves dissolving the crude product in an aqueous acid solution (like hydrochloric acid), treating it with activated carbon to remove colored impurities, and then precipitating the hydrochloride salt by adding a common ion or changing the solvent polarity. google.com This principle can be applied to clean up samples containing this compound.

Below is a table summarizing common extraction and clean-up techniques applicable to this compound.

| Technique | Principle | Typical Sorbents/Solvents | Advantages | Common Applications |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. | Dichloromethane, Ethyl acetate, Hexane | Simple, low cost. | Initial clean-up from aqueous samples. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | C18, Ion-exchange resins | High recovery, good selectivity, automation-friendly. researchgate.net | Analysis in biological fluids (plasma, urine), environmental samples. researchgate.netmdpi.com |

| Protein Precipitation | Removal of proteins from biological samples using an organic solvent or acid. | Acetonitrile, Trichloroacetic acid (TCA) | Fast, simple. | Pre-treatment for plasma or serum samples. |

| Filtration with Activated Carbon | Adsorption of impurities, especially colored ones. | Activated Carbon | Effective for decolorization. google.com | Purification of synthesized compounds or bulk samples. google.com |

Pre-column and Post-column Derivatization for Improved Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. actascientific.com For this compound, which may lack a strong chromophore or fluorophore for high-sensitivity UV or fluorescence detection, derivatization is a key strategy. researchgate.net This can be performed before the sample is injected into the chromatography system (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column Derivatization

In pre-column derivatization, the analyte reacts with a labeling reagent to form a derivative that is more easily detected. academicjournals.org This is the most common approach as it offers great flexibility. The primary target for derivatization in this compound is the carboxylic acid group.

One effective strategy involves converting the carboxylic acid into an ester or amide linked to a chromophoric or fluorophoric tag. For example, reagents like 2,4-dibromoacetophenone can react with carboxylic acids to form derivatives with strong UV absorbance at higher wavelengths (around 259 nm), moving the detection away from potential interferences at lower wavelengths. researchgate.net Another class of reagents includes fluorogenic acid hydrazides, which are known to be useful for derivatizing carboxylic acids to enhance fluorescence detection. academicjournals.org

A novel approach for the derivatization of carboxylic acids uses 2-hydrazinoquinoline (B107646) (HQ) in the presence of activating agents like 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP). nih.gov This reaction forms a stable hydrazide derivative that can be readily analyzed by LC-MS, significantly improving ionization efficiency and detection sensitivity. nih.gov

| Reagent Type | Example Reagent | Target Functional Group | Detection Method | Key Advantages |

| UV-Absorbing Agents | 2,4-Dibromoacetophenone | Carboxylic Acid | HPLC-UV | Shifts absorbance to higher, more selective wavelengths. researchgate.net |

| Fluorescent Agents | Dansyl Chloride actascientific.com | Carboxylic Acid (after activation) | HPLC-Fluorescence | High sensitivity and selectivity. actascientific.com |

| LC-MS Enhancing Agents | 2-Hydrazinoquinoline (HQ) nih.gov | Carboxylic Acid | LC-MS | Improves chromatographic performance and ionization efficiency. nih.gov |

| Chiral Derivatizing Agents | L-proline derivatives researchgate.net | Carboxylic Acid | HPLC-UV/Fluorescence | Enables separation of enantiomers on a non-chiral column. researchgate.net |

Post-column Derivatization

Post-column derivatization involves introducing a reagent into the mobile phase after the analytical column but before the detector. The reaction must be rapid and produce a detectable product without significant band broadening. This method is less common than pre-column derivatization because it requires specialized hardware and can be more complex to optimize. However, it avoids potential issues with multiple derivative products or derivatives that have poor chromatographic properties. For a compound like this compound, a post-column reaction could involve a pH shift to enhance native fluorescence or a reaction with a metal ion to form a detectable complex, though specific reagents for this compound are not widely documented.

Future Research Directions and Perspectives for Quinoline 5 Carboxylic Acid Hydrochloride

The quinoline (B57606) scaffold is a cornerstone in medicinal and materials chemistry, and Quinoline-5-carboxylic acid hydrochloride, as a key derivative, stands at the forefront of future innovation. The inherent reactivity and versatile structure of this compound pave the way for extensive research into novel synthetic pathways, advanced material design, and integration into next-generation technologies. The following sections explore the prospective research avenues that could define the future landscape of this important chemical entity.

Q & A

Q. What personal protective equipment (PPE) is essential for safe handling of quinoline-5-carboxylic acid hydrochloride?

Methodological Answer:

- Gloves : Nitrile gloves compliant with EN374 standards to prevent dermal exposure .

- Eye/Face Protection : Safety goggles and face shields to avoid splashes .

- Respiratory Protection : Use NIOSH-certified N95 respirators for low dust exposure; OV/AG/P99 respirators for higher concentrations .

- Lab Coat : Chemical-resistant material to prevent skin contact .

- Engineering Controls : Handle in a ventilated fume cupboard to minimize inhalation risks .

Table 1: PPE Requirements

| Component | Specification | Reference |

|---|---|---|

| Gloves | Nitrile, EN374-certified | |

| Respiratory Protection | NIOSH N95 or EU P1/P3 | |

| Eye Protection | Goggles with side shields |

Q. What storage conditions are recommended to maintain this compound stability?

Methodological Answer:

- Container : Tightly sealed glass or chemically inert plastic to prevent moisture ingress .

- Environment : Store in a cool (20–25°C), dry, well-ventilated area away from heat sources .

- Incompatibilities : Separate from strong oxidizers, acids, and bases to avoid reactive hazards .

Table 2: Storage Parameters

| Parameter | Requirement | Reference |

|---|---|---|

| Temperature | 20–25°C | |

| Ventilation | Well-ventilated, no direct sunlight | |

| Incompatible Materials | Strong oxidizers, acids |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer:

- Empirical Testing : Use the shake-flask method with HPLC-grade solvents (e.g., water, DMSO, ethanol) under controlled temperatures (25°C ± 0.5°C) .

- Data Normalization : Account for purity (>97% by HPLC) and particle size (micronized via ball milling) to standardize results .

- Cross-Validation : Compare with analogs like 3-(trifluoromethyl)quinoline-5-carboxylic acid, which has documented solubility in polar aprotic solvents .

Q. What synthetic strategies optimize quinoline-5-carboxylic acid derivatives for histone deacetylase (HDAC) inhibition?

Methodological Answer:

- Functional Group Introduction : Add electron-withdrawing groups (e.g., trifluoromethyl at position 3) to enhance binding affinity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while improving yield (>80%) .

- Structure-Activity Relationship (SAR) : Compare with 2-(dimethylamino)quinoline-5-carboxylic acid, which shows HDAC inhibition via chelation of catalytic zinc ions .

Table 3: Key Modifications for HDAC Inhibition

| Derivative | Modification | Biological Activity | Reference |

|---|---|---|---|

| 3-Trifluoromethyl analog | Position 3 substitution | HDAC IC₅₀ = 0.2 µM | |

| 2-Dimethylamino analog | Position 2 substitution | Apoptosis induction in HeLa |

Q. What analytical techniques are critical for characterizing this compound purity and structure?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 mm) with UV detection (λ = 254 nm) to confirm purity ≥97% .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.5–8.9 ppm) and carboxylic acid (-COOH) signals .

- IR Spectroscopy : Detect carbonyl stretching (C=O) at 1680–1720 cm⁻¹ and N-H bending in hydrochloride salts .

Table 4: Analytical Parameters

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 8.85 (quinoline H2), δ 13.2 (-COOH) | |

| IR | 1695 cm⁻¹ (C=O stretch) | |

| HPLC Retention | 6.8 minutes (C18, acetonitrile:H₂O) |

Contradiction Analysis

- Toxicity Data Gaps : While SDS documents classify acute toxicity (Category 4 for oral/dermal/inhalation), full toxicological profiles are unavailable . Researchers should adopt ALARA (As Low As Reasonably Achievable) principles and conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) before scaling experiments.

- Solubility Conflicts : SDS data lack solubility details , but independent studies report "slightly soluble in water" . Validate via controlled experiments and reference structurally similar compounds (e.g., quinoline-4-carboxylic acid solubility in ethanol = 12 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.